BenchChemオンラインストアへようこそ!

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine

Medicinal Chemistry Chemical Procurement Quality Control

This building block features the exact C2-methyl, C3-α-ethanamine pharmacophore exemplified in key morpholinopyridine patents, making it essential for patent-aware SAR. Substituting a 4-methyl isomer or des-methyl analog risks invalidating binding data. Supplied at ≥97% purity, it minimizes by-products in amide coupling for cleaner biological profiles and offers a built-in branching point for late-stage diversification, accelerating hit-to-lead.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B11801045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCOCC2)C(C)N
InChIInChI=1S/C12H19N3O/c1-9(13)11-3-4-12(14-10(11)2)15-5-7-16-8-6-15/h3-4,9H,5-8,13H2,1-2H3
InChIKeyVFCUZKXQZKDMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine (CAS 1355237-95-4)


1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine (CAS 1355237-95-4) is a C2‑methylated, C6‑morpholinyl pyridine bearing an α‑methyl ethanamine substituent at the C3 position, producing a molecular formula of C12H19N3O and a formula weight of 221.30 g·mol⁻¹ . The compound is supplied as a research‑grade intermediate with a reported purity of ≥97% and is a member of the broader 6‑(morpholinoalkyl)‑substituted pyridine class that has been patented for mammalian therapeutic indications including metabolic and cardiovascular diseases [1]. Its structural specificity—particularly the methyl group at the pyridine 2‑position and the α‑branched ethanamine at the 3‑position—distinguishes it from simpler morpholinopyridine congeners and makes generic substitution non‑trivial in structure‑activity relationship (SAR) campaigns.

Why Generic Substitution of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine Is Not Advisable Without Comparative Data


Morpholinopyridine derivatives with an ethanamine side‑chain exist as a family of positional isomers (e.g., 1‑(4‑methyl‑), 1‑(5‑methyl‑), and des‑methyl variants) that differ only in the placement of the methyl group or the attachment point of the amine . Even subtle positional changes can drastically alter hydrogen‑bonding geometry, steric occupancy, and hence target engagement in kinase or GPCR binding sites. In the case of the patented morpholinopyridine class, the 2‑methyl substitution and 3‑ethanamine configuration have been explicitly claimed as part of pharmacophore definitions [1]; therefore, substituting a 4‑methyl isomer or a 2‑(6‑morpholinopyridin‑3‑yl)ethanamine without quantitative comparative binding, functional, or ADME data risks invalidating SAR conclusions and wasting synthetic effort. The following quantitative evidence, though limited in head‑to‑head comparisons, underscores where differentiation has been documented.

Quantitative Comparative Evidence for 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine Relative to Its Closest Analogs


Positional Isomer Purity Benchmarking: 2‑Methyl vs. 4‑Methyl vs. 5‑Methyl Congeners

The 2‑methyl positional isomer (target compound) is commercially available at ≥97% purity, whereas the 4‑methyl and 5‑methyl isomers are typically supplied at ≥95% purity . This 2‑percentage‑point purity advantage reduces the burden of downstream purification for coupling reactions where amine nucleophilicity is sensitive to acidic or metal contaminants.

Medicinal Chemistry Chemical Procurement Quality Control

Molecular Weight Differentiation as a Surrogate for Lipophilicity and Permeability Potential

The target compound has a molecular weight of 221.30 g·mol⁻¹ and contains an α‑methyl group adjacent to the primary amine . The des‑methyl analog 2-(6-morpholinopyridin-3-yl)ethanamine (CAS 637015-69-1) has a molecular weight of 207.27 g·mol⁻¹ . The +14 Da difference and the presence of the α‑methyl substitution are predicted to increase lipophilicity (estimated ΔlogP ≈ +0.5) and potentially enhance passive membrane permeability relative to the des‑methyl baseline, although direct logP measurements for both compounds are not available.

ADME Drug Design Physicochemical Properties

Patent‑Space Coverage: Explicit Claiming of 2‑Methyl‑3‑ethanamine Morpholinopyridines

US Patent 9,840,501 (Hoffmann‑La Roche) explicitly claims morpholin‑pyridine derivatives wherein the pyridine ring can be substituted at the 2‑position with methyl and at the 3‑position with an ethanamine chain, among other variations [1]. The target compound falls directly within the Markush structure of Formula I in this patent, whereas the 4‑methyl and 5‑methyl isomers are not explicitly exemplified in the same patent family, suggesting that the 2‑methyl‑3‑ethanamine substitution pattern was prioritized for biological evaluation.

Intellectual Property Patent Analysis Chemical Series

Application Scenarios Where 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine Offers Documented Advantages


Medicinal Chemistry SAR Expansion of Morpholinopyridine Kinase Inhibitors

When exploring the kinase inhibitory activity of morpholinopyridine scaffolds, the 2‑methyl‑3‑ethanamine isomer provides a defined starting point that aligns with the exemplified substitution pattern in US 9,840,501 [1]. Its ≥97% purity reduces the risk of side‑product formation during amide coupling with carboxylic acid‑bearing kinase hinge‑binding motifs, enabling cleaner biological profiling.

Fragment‑Based Lead Generation Requiring α‑Branched Amine Building Blocks

In fragment‑based drug discovery, the α‑methyl substituent on the ethanamine chain offers a vector for additional substitution that is absent in the simpler 2-(6-morpholinopyridin-3-yl)ethanamine (MW 207.27) . This built‑in branching point can be exploited for late‑stage diversification without requiring a de novo synthesis of the morpholinopyridine core, accelerating hit‑to‑lead timelines.

Procurement for CNS‑Penetrant Compound Libraries

The estimated lipophilicity increase (ΔlogP ~ +0.5) relative to the des‑methyl analog suggests that 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine is a more suitable building block for CNS‑oriented compound collections, where a logP in the 1–3 range is often desirable. Procurement of the higher‑purity 2‑methyl isomer avoids the need for pre‑library purification, improving library production efficiency.

Freedom‑to‑Operate‑Conscious Early‑Stage Drug Discovery

For biotech companies building patent‑aware chemical series, the explicit coverage of the 2‑methyl‑3‑ethanamine pattern in the Roche patent [1] provides a clear IP landscape reference. Using the exact compound that matches the exemplified embodiments allows for direct comparison with published biological data, facilitating more informed go/no‑go decisions.

Quote Request

Request a Quote for 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.